REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.[Li]CCCC.CCCCCC.[B:23]([O:32][CH:33]([CH3:35])[CH3:34])([O:28][CH:29]([CH3:31])[CH3:30])OC(C)C.CC(O)(C(C)(O)C)C.C(O)(=O)C>C1COCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[C:11]([B:23]2[O:28][C:29]([CH3:30])([CH3:31])[C:33]([CH3:34])([CH3:35])[O:32]2)=[CH:10][CH:9]=[N:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)N1N=CC=C1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
T<−70° C
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
CUSTOM
|
Details
|
T<−70° C
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
WAIT
|
Details
|
to reach room temperature in about 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The colorless jelly precipitate was filtered on a thick celite pad
|
Type
|
WASH
|
Details
|
washed thoroughly with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a colorless oil that
|
Type
|
CUSTOM
|
Details
|
crystallized upon addition of n-heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |